1-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one
Description
This compound features a piperidine ring substituted at the 4-position with both fluoromethyl (-CH2F) and methyl (-CH3) groups. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes influenced by fluorinated heterocycles .
Properties
IUPAC Name |
1-[4-(fluoromethyl)-4-methylpiperidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O/c1-10(8-11)3-5-13(6-4-10)9(14)7-12-2/h12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVDEWIYALHMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CNC)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one, also known by its CAS number 2097950-43-9, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current knowledge regarding its biological properties, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C11H20FNO, with a molecular weight of 217.28 g/mol. The structure includes a piperidine ring substituted with a fluoromethyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H20FNO |
| Molecular Weight | 217.28 g/mol |
| CAS Number | 2097950-43-9 |
The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Research indicates that it may function as a selective inhibitor of certain receptors, leading to alterations in neurotransmission that could have implications for mood regulation and cognitive functions.
Neurotransmitter Interaction
Studies suggest that compounds similar to this compound exhibit affinity for dopamine receptors, which are crucial in the pathophysiology of various psychiatric disorders. This interaction may provide insights into potential therapeutic uses in treating conditions such as depression and anxiety disorders.
Anticancer Activity
Emerging evidence points to the anticancer properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent. For instance, flow cytometry analyses indicated that the compound promotes cell death in MCF cell lines in a dose-dependent manner .
Case Study: Tumor Growth Suppression
In vivo experiments conducted on tumor-bearing mice revealed that treatment with the compound resulted in significant suppression of tumor growth. The observed IC50 values indicate a promising efficacy profile compared to standard chemotherapeutics .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest favorable bioavailability and metabolic stability, although comprehensive studies are required to fully elucidate these parameters.
Safety and Toxicology
Toxicological assessments indicate that the compound exhibits a manageable safety profile at therapeutic doses. However, further investigations into long-term effects and potential toxicity are necessary to ensure safe clinical application.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine-Based Analogs
a. 1-(4-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one (CAS 2090606-66-7)
- Key Differences : Replaces the fluoromethyl and methyl groups with a difluoroethyl (-CF2CH3) substituent.
b. 2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one
Piperazine-Based Analogs
a. QD10: 1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one
Aromatic Ethanone Derivatives
a. 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one
Physical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | C10H18FNO2 | 201.26 | Not reported | ~1.8 |
| 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one | C9H11NO2 | 165.19 | Not reported | ~0.5 |
| QD10 (Piperazine derivative) | C28H31N3O2 | 453.57 | 148.4–151.4 | ~3.5 |
| 4-MMC (Mephedrone) | C11H15NO | 177.24 | 146–148 | ~2.1 |
Notes:
Mechanism of Action
Metabolic Stability
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
